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The SIM1 (Single-minded homolog 1) gene is a protein-coding gene crucial for development and energy

homeostasis. The table below summarizes its fundamental characteristics.

Feature Description

Approved Symbol SIM1 [1]

Approved Name SIM bHLH transcription factor 1 [1]

HGNC ID 10882 [1] [2]

Chromosomal Location 6q16.3 [1] [3] [4]

Gene Type Protein-coding [4] [5]

OMIM Entry 603128 [3] [2]

UniProt ID P81133 [2] [6]

Orthologs Conserved in chimpanzee, mouse, rat, chicken, zebrafish, and frog [1]

Protein Details: SIM1 is a basic helix-loop-helix–PAS domain (bHLH-PAS) transcription factor [3] [5]. It

must form a heterodimer with proteins like the aryl hydrocarbon receptor nuclear translocator (ARNT) or

ARNT2 to regulate gene expression [3]. The protein is intracellular and primarily localizes to nuclear

speckles [6]. The human protein atlas reports enhanced expression in tissues like the kidney and epididymis

[6].
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SIM1 in Energy Homeostasis and Obesity: Mechanisms
and Evidence

SIM1 is a critical regulator of energy balance, primarily through its action in the hypothalamus. The

following diagram illustrates the core signaling pathway.
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SIM1 integrates melanocortin signals in the PVN to promote satiety, primarily via oxytocin.

Genetic and Functional Evidence
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The connection between SIM1 and obesity is robust, supported by multiple lines of evidence:

Haploinsufficiency and Obesity: Haploinsufficiency (loss of one functional copy) of SIM1 is a
established cause of severe, early-onset obesity in humans and mice [7] [3] [8]. The initial evidence

came from a case of a girl with a balanced translocation disrupting the SIM1 gene [3].
Role in Prader-Willi-like Syndrome: Interstitial deletions at 6q16.3 encompassing SIM1 are found in

patients with a Prader-Willi-like (PWL) phenotype, characterized by obesity, hyperphagia
(overeating), developmental delay, and hypotonia [9] [8]. However, one study of 109 PWL patients

found no gene-harboring deletions in this region, suggesting the association might be rarer than
initially thought or involve more complex genetics [9] [10].

Postnatal Function: Crucially, SIM1's role in energy balance is not solely developmental. Postnatal
deletion or knockdown of Sim1 in the paraventricular nucleus (PVN) of mice leads to hyperphagia
and obesity, while its overexpression reduces food intake [7] [3]. This confirms its ongoing
physiological role in adulthood.

Oxytocin Link: The obesity phenotype in Sim1 haploinsufficient mice is associated with oxytocin
deficiency, a key hormone regulating satiety and social behavior [3].

Regulatory Variants: Beyond protein-coding mutations, non-coding enhancer regions that
regulate SIM1 expression have been identified. Specific SNPs within these enhancers (e.g., SCE2)

are found at a higher prevalence in obese individuals and can reduce enhancer activity, potentially
predisposing carriers to obesity by fine-tuning SIM1 expression levels [7].

Experimental Models and Protocols for SIM1 Research

Researchers use various models to decipher SIM1 function. Key methodologies from the search results are

summarized below.

Experimental
Model

Key Protocol/Method Primary Application/Readout

Zebrafish
Transgenic
Assay [7]

Clone human SIM1 candidate
enhancers (SCEs) into a vector with

minimal promoter and GFP reporter.
Microinject into one-cell stage Casper

zebrafish embryos using the Tol2
transposase system.

In vivo enhancer screening. Annotate
GFP expression at developmental (24-72

hpf) and post-developmental (1-3 mpf)
time points. Identifies

brain/hypothalamus-specific enhancers.

Mouse
Transgenic

Test zebrafish-identified enhancers
(e.g., SCE2, SCE8) in a mouse model.

Validate conserved mammalian
enhancer function. Compare
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Experimental
Model

Key Protocol/Method Primary Application/Readout

Enhancer
Assay [7]

expression patterns with endogenous
Sim1, including embryonic and adult

stages.

| Mouse Genetic Models [7] [3] | 1. Germline Knockout/Haploinsufficiency: 2. Conditional Knockout:

Use Cre-lox system for postnatal, tissue-specific deletion (e.g., in hypothalamus). 3. Overexpression: |

Phenotypic analysis (obesity, hyperphagia, hormone levels). Determine postnatal vs. developmental

roles. Rescue studies in obese models (e.g., agouti yellow mice). | | Human Genetic Studies [9] [10] | 1.

Copy Number Variation (CNV) Analysis: Genome-wide microarray or SNP array on patient cohorts (e.g.,

PWL). 2. Mutation Analysis: High-resolution melting curve analysis and Sanger sequencing of SIM1

exons. | Identify chromosomal deletions/duplications in 6q16.3. Identify rare variants, SNPs, and loss-

of-function mutations in obese vs. lean cohorts. |

Therapeutic Implications and Drug Development

The established role of SIM1 in the melanocortin pathway and energy balance makes it an attractive, though

challenging, target for obesity therapeutics.

Target Validation: SIM1 is a genetically validated target for severe obesity. Human and mouse
genetics confirm that increasing SIM1 function could have a therapeutic effect, as overexpression can

rescue hyperphagia in models of disrupted melanocortin signaling [3] [5].
Challenges of Transcription Factor Targeting: Directly targeting transcription factors like SIM1 with

small molecules is notoriously difficult. Strategies may focus on:
Upstream Pathways: Targeting receptors upstream of SIM1 (e.g., MC4R) is a more feasible

approach. The recent success of MC4R agonist drugs (e.g., setmelanotide) for specific genetic
obesities validates this entire pathway [7].

Downstream Effectors: The link between SIM1 and oxytocin presents a promising alternative
avenue. Investigating oxytocin pathway modulation could bypass the need to target SIM1
directly [3].
Gene Regulatory Networks: Understanding SIM1's enhancers (e.g., SCE2) and the factors

that bind to them could reveal new, more druggable nodes in its regulatory network [7].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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